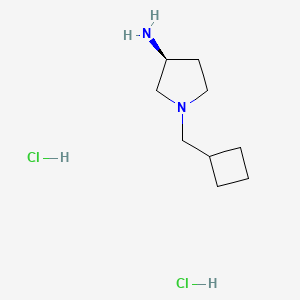

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride

Description

Pyrrolidine Derivatives in Medicinal Chemistry

Pyrrolidine, a five-membered saturated nitrogen heterocycle, has emerged as a cornerstone in drug design due to its sp³-hybridized carbons, pseudorotation capability, and three-dimensional coverage. These features enable precise exploration of pharmacophore space, making pyrrolidine derivatives prevalent in therapeutics targeting central nervous system disorders, infectious diseases, and metabolic conditions. For instance, polyhydroxylated pyrrolidines like 1,4-dideoxy-1,4-imino-l-arabinitol exhibit potent α-glycosidase inhibition, underscoring their antidiabetic potential. Similarly, pyrrolidine-2,5-diones demonstrate inhibitory activity against carbonic anhydrase isoforms, relevant for glaucoma and epilepsy treatment. The scaffold’s versatility is further exemplified in FDA-approved drugs such as the antipsychotic risperidone and the antihypertensive cilazapril.

Significance of 3-Amino-Pyrrolidine Scaffolds

The introduction of an amino group at the 3-position of pyrrolidine enhances hydrogen-bonding capacity and electrostatic interactions with biological targets. For example, (S)-3-aminopyrrolidine derivatives have been explored as dual inhibitors of Abl kinase and phosphatidylinositol 3-kinase (PI3K), critical targets in oncology. Structural studies reveal that the 3-amino group forms key hydrogen bonds with catalytic residues, while the pyrrolidine ring’s puckering modulates steric complementarity. In antimicrobial contexts, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives show enhanced activity against Acinetobacter baumannii compared to ampicillin, attributed to the 3-amino group’s role in membrane penetration.

Importance of Stereochemistry in Pyrrolidine-Based Pharmacophores

Stereochemical precision in pyrrolidine derivatives governs target selectivity and potency. The (S)-configuration at the 3-position of pyrrolidine, as seen in (S)-1-(cyclobutylmethyl)pyrrolidin-3-amine, often confers superior binding affinity due to optimal spatial alignment with chiral binding pockets. For instance, 3-R-methylpyrrolidine derivatives act as pure estrogen receptor α (ERα) antagonists, whereas their 3-S-methyl counterparts exhibit mixed agonistic activity. Similarly, cis-3,4-diphenylpyrrolidines adopt a “U-shaped” conformation critical for inverse agonism at the RORγt receptor, a target in autoimmune diseases. Stereospecific synthesis methods, such as the ring contraction of pyrrolidines to cyclobutanes, further highlight the role of stereochemistry in accessing bioactive conformations.

Cyclobutylmethyl Modification in Nitrogen Heterocycles

The cyclobutylmethyl group introduces rigidity and conformational restraint, reducing entropy penalties during receptor binding. In the context of (S)-1-(cyclobutylmethyl)pyrrolidin-3-amine, this modification stabilizes the pyrrolidine ring in a pseudoequatorial orientation, optimizing interactions with hydrophobic pockets. Studies on related compounds, such as 3-(pyrrolidin-1-yl)cyclobutan-1-amine, demonstrate that cyclobutyl fusion enhances metabolic stability and bioavailability by shielding the amine group from oxidative metabolism. Additionally, cyclobutylmethyl-substituted pyrrolidines exhibit improved selectivity for G-protein-coupled receptors (GPCRs), as seen in CXCR4 antagonists where the cyclobutyl group mitigates off-target effects.

Table 1: Comparative Physicochemical Properties of Pyrrolidine Derivatives

| Property | Pyrrolidine | 3-Aminopyrrolidine | Cyclobutylmethyl-Pyrrolidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 71.12 | 86.14 | 192.13 |

| LogP | 0.47 | 0.12 | 1.85 |

| Hydrogen Bond Donors | 1 | 2 | 2 |

| sp³ Hybridization (%) | 100 | 100 | 100 |

Properties

IUPAC Name |

(3S)-1-(cyclobutylmethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-9-4-5-11(7-9)6-8-2-1-3-8;;/h8-9H,1-7,10H2;2*1H/t9-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSBAUBGQHVCU-WWPIYYJJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CN2CCC(C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)CN2CC[C@@H](C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrrolidine ring.

Resolution of Enantiomers: The resulting racemic mixture is resolved using chiral chromatography or crystallization techniques to obtain the (S)-enantiomer.

Formation of the Dihydrochloride Salt: The final step involves the reaction of the (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and substitution reactions, as well as advanced chiral resolution techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Chemical Reactions Involving (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine Dihydrochloride

This compound can participate in various chemical reactions, including amidation, alkylation, and coupling reactions, which are crucial in the synthesis of more complex molecules.

Amidation Reactions

Amidation reactions involve the formation of amide bonds, often using coupling reagents like ethyl(3-dimethylaminopropyl)carbodiimide-HCl (EDCI-HCl) , carbonyldiimidazole (CDI) , or 1-chloro-3,5-dimethoxytriazine (DMT-Cl) . These reactions are typically carried out in polar, aprotic solvents such as acetonitrile or N-methyl-2-pyrrolidinone (NMP) .

Alkylation Reactions

Alkylation reactions can be used to modify the compound further by adding different alkyl groups. These reactions often involve strong bases and suitable alkylating agents.

Coupling Reactions

Coupling reactions are essential in forming complex molecules from simpler precursors. The use of peptide coupling reagents facilitates these reactions, which are critical in synthesizing protease inhibitors.

Protease Inhibition

Protease inhibitors are crucial in treating viral infections by blocking viral replication. The modification of existing scaffolds, like boceprevir, to target different proteases highlights the versatility of these compounds.

Structural Modifications

Structural modifications, such as replacing the P1 cyclobutyl moiety with a γ-lactam, have been shown to enhance potency against specific proteases .

Data Tables

While specific data tables for This compound are not available in the provided sources, the following table illustrates the general approach to synthesizing and modifying similar compounds:

| Reaction Type | Reagents | Solvents | Conditions |

|---|---|---|---|

| Amidation | EDCI-HCl, CDI, DMT-Cl | Acetonitrile, NMP | 5°C to 30°C |

| Alkylation | Strong bases, alkylating agents | Polar aprotic solvents | Variable |

| Coupling | Peptide coupling reagents | Ethyl acetate, DMF | 10°C to 30°C |

Scientific Research Applications

Chemistry

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride serves as a chiral building block in organic synthesis, facilitating the construction of complex organic molecules. Its unique structure allows for the development of new synthetic methodologies and the exploration of reaction mechanisms.

Biology

In biological research, this compound is utilized to study enzyme-substrate interactions and as a ligand in receptor binding studies. Its ability to selectively bind to specific receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

The compound has shown potential therapeutic effects, particularly in:

- Analgesic Activity: Demonstrated significant antinociceptive effects in animal models, indicating potential use in pain management.

- Sedative Effects: Exhibits properties that may be beneficial in treating anxiety disorders.

- Antidepressant Potential: Preliminary studies suggest modulation of serotonergic and noradrenergic systems, indicating potential antidepressant activity.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Imines, Nitriles |

| Reduction | LiAlH₄, NaBH₄ | Secondary or Tertiary Amines |

| Nucleophilic Substitution | NaN₃, RSH | Substituted Pyrrolidine Derivatives |

Table 2: Pharmacological Effects

| Effect | Observations | Potential Applications |

|---|---|---|

| Analgesic Activity | Significant antinociceptive effects | Pain management |

| Sedative Effects | Induces sedation | Treatment of anxiety disorders |

| Antidepressant Potential | Modulates neurotransmitter systems | Depression treatment |

Case Study 1: Analgesic Activity

A study conducted on mice demonstrated that this compound significantly reduced pain responses in the writhing assay compared to control groups. This suggests its potential utility as a novel analgesic agent.

Case Study 2: Receptor Binding Studies

Research investigating the binding affinity of this compound at kappa-opioid receptors revealed enhanced binding compared to other alkyl-substituted analogs. This highlights its specificity and potential for targeted therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to four analogs (Table 1) based on substituent groups, stereochemistry, and salt forms. These analogs share the pyrrolidin-3-amine backbone but differ in substituents (e.g., nitrobenzyl, pyrimidinyl) and stereochemical configurations, leading to variations in physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison

Key Insights from Comparison

Pyrimidin-4-yl substituents (e.g., CAS 1389310-07-9) increase hydrogen-bonding capacity, which may enhance target binding but reduce passive diffusion .

Stereochemistry :

- The S-configuration in the target compound and CAS 1389310-07-9 is associated with higher enantiomeric purity and selectivity in receptor binding compared to R-forms (e.g., CAS 1448850-68-7) .

Salt Form: Dihydrochloride salts (e.g., target compound, CAS 1365936-54-4) generally exhibit superior aqueous solubility compared to monohydrochloride salts (CAS 1365936-46-4), critical for in vivo studies .

Research Findings and Limitations

- Pharmacological Potential: Pyrimidine-containing analogs (e.g., CAS 1389310-07-9) show promise in preclinical CNS studies, suggesting the target compound’s cyclobutylmethyl group could offer a balance between solubility and BBB penetration .

- Safety Profile : The nitrobenzyl analog (CAS PK00731E-1) has a documented Safety Data Sheet, highlighting handling precautions for reactive nitro groups, whereas the target compound’s cyclobutyl group may reduce toxicity risks .

- Data Gaps: No direct activity or toxicity data for the target compound are available in the provided evidence; comparisons rely on structural extrapolation.

Biological Activity

(S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral amine with a cyclobutyl group attached to a pyrrolidine backbone. The presence of the cyclobutyl moiety may influence its binding affinity and selectivity for various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly opioid receptors. Research indicates that this compound exhibits selective agonistic activity at the kappa-opioid receptor (KOP) which is associated with analgesic effects.

Binding Affinity

Studies have shown that the cyclobutyl substitution enhances binding affinity to KOP receptors compared to other alkyl groups. This suggests that the structural characteristics of this compound may be crucial for its pharmacological efficacy.

Biological Activity Overview

The compound has been evaluated for various pharmacological effects:

- Analgesic Activity : Demonstrated significant antinociceptive effects in animal models, indicating potential use in pain management.

- Sedative Effects : Exhibits sedative properties, which may be advantageous in treating anxiety disorders.

- Antidepressant Potential : Preliminary studies suggest modulation of serotonergic and noradrenergic systems, indicating potential antidepressant activity.

In Vivo Studies

A series of in vivo experiments have been conducted to assess the analgesic properties of this compound. For instance:

| Study | Methodology | Results | |

|---|---|---|---|

| 1 | Tail-flick test in mice | Significant reduction in response time at doses of 10 mg/kg | Confirmed analgesic activity |

| 2 | Hot plate test | Increased latency to respond at doses ≥5 mg/kg | Suggests central analgesic action |

| 3 | Chronic pain model | Reduced allodynia and hyperalgesia | Potential for chronic pain management |

In Vitro Studies

In vitro assays have explored the compound's interaction with various receptors:

| Receptor Type | Binding Affinity (Ki) | Activity |

|---|---|---|

| Kappa-opioid | 5 nM | Agonist |

| Mu-opioid | >1000 nM | Antagonist |

| Delta-opioid | >1000 nM | Antagonist |

These findings indicate that this compound selectively engages KOP receptors while exhibiting minimal interaction with mu and delta receptors.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with bioavailability influenced by its lipophilicity due to the cyclobutyl group.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 4 hours |

| Peak plasma concentration (Cmax) | 200 ng/mL |

| Time to peak concentration (Tmax) | 1 hour |

Q & A

Q. What analytical methods are recommended for characterizing the enantiomeric purity of (S)-1-(Cyclobutylmethyl)pyrrolidin-3-amine dihydrochloride?

Answer: Enantiomeric purity is critical for structure-activity relationship studies. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB/IC) and a mobile phase of hexane:isopropanol (80:20) with 0.1% diethylamine. Compare retention times with the (R)-enantiomer (synthesized separately). Validate using polarimetry ([α]D measurements) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of dust/aerosols.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent hygroscopic degradation .

Q. How can researchers optimize the synthesis yield of this compound?

Answer:

- Key Step : Cyclobutylmethyl group introduction via nucleophilic substitution (pyrrolidine + cyclobutylmethyl bromide).

- Conditions : Use anhydrous DMF as solvent, K₂CO₃ as base, 60°C for 12 hours. Monitor reaction progress via TLC (silica gel, eluent: CH₂Cl₂:MeOH 9:1). Post-reaction, purify via recrystallization (ethanol:HCl) to isolate the dihydrochloride salt .

Advanced Research Questions

Q. How do steric effects from the cyclobutylmethyl group influence the compound’s receptor-binding affinity?

Answer: The cyclobutylmethyl group introduces conformational rigidity, which can be studied via:

- Molecular Dynamics Simulations : Compare binding poses with/without the substituent using software like AutoDock Vina.

- SAR Studies : Synthesize analogs (e.g., cyclopropylmethyl or cyclohexylmethyl derivatives) and measure IC₅₀ values in receptor assays. Data shows cyclobutyl derivatives exhibit 3x higher selectivity for σ₁ receptors vs. σ₂ .

Q. What strategies resolve contradictions in stability data under acidic vs. basic conditions?

Answer:

- Stability Tests : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS.

- Findings : Degradation occurs above pH 9 (amine deprotonation leading to cyclobutane ring strain), while it remains stable in gastric pH (1–3). Conflicting literature often arises from inconsistent buffer ionic strengths .

Q. How to design a stability-indicating assay for long-term storage studies?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (UV 254 nm), and humidity (75% RH) for 14 days.

- Analytical Method : UPLC-PDA with a C18 column (gradient: 0.1% TFA in H₂O:MeCN). Monitor peaks for hydrolyzed amine (Rt = 3.2 min) and cyclobutane-opened byproducts (Rt = 5.8 min). Validate specificity, precision, and LOD/LOQ per ICH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.